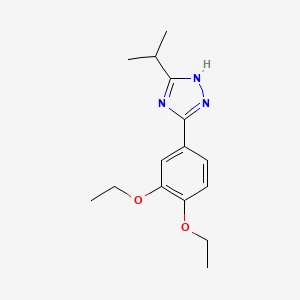
Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its complex structure, which includes a pyran ring substituted with benzyloxy and tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common method starts with the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange to introduce the necessary functional groups . The reaction conditions often involve the use of solvents and ligands to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like di-tert-butyl peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Di-tert-butyl peroxide is commonly used as an oxidant.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophilic reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate involves its interaction with various molecular targets. The compound can undergo homolytic cleavage of its peroxy bond, generating free radicals that can initiate further chemical reactions . These radicals can interact with molecular targets, leading to various downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyloxy-2-iodo-4-tert-octylbenzene: This compound shares similar structural features and is used in similar applications.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Another compound with tert-butyl groups, used in OLED materials and pharmaceuticals.
Uniqueness
Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C22H26O7 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
ditert-butyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate |
InChI |
InChI=1S/C22H26O7/c1-21(2,3)28-19(24)15-13-27-18(20(25)29-22(4,5)6)17(16(15)23)26-12-14-10-8-7-9-11-14/h7-11,13H,12H2,1-6H3 |
Clave InChI |
YVSZXDATJKHWTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


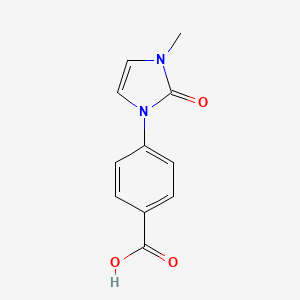

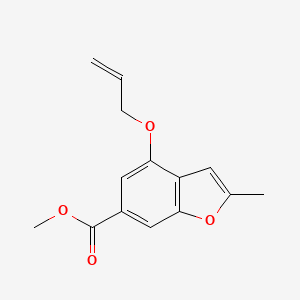
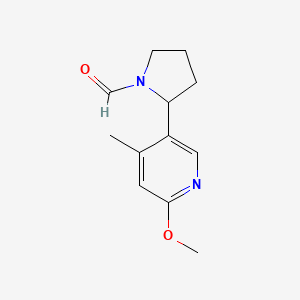
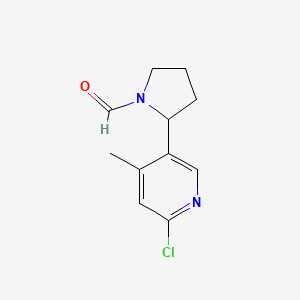

![N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B11802219.png)



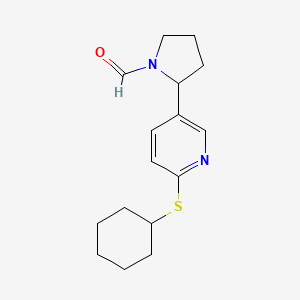
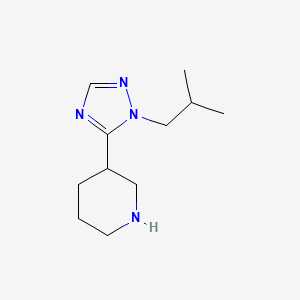
![cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B11802252.png)
